2-(2-(2-Chlorophenyl)prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(2-Chlorophenyl)prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in the field of organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Chlorophenyl)prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chlorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Chlorophenyl)prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or alcohols.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under mild conditions.
Major Products Formed
Oxidation: Boronic acids or alcohols.
Reduction: Borane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(2-Chlorophenyl)prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological pathways involving boron.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2-(2-(2-Chlorophenyl)prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron source in cross-coupling reactions. The palladium-catalyzed process involves the formation of a boronate complex, which then undergoes transmetalation with an organohalide to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of the boron atom and the subsequent formation of the boronate complex.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 2-Chlorophenylboronic acid
- 4,4,5,5-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane
Uniqueness
2-(2-(2-Chlorophenyl)prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which combines the reactivity of a boronic ester with the electronic effects of a chlorophenyl group. This combination enhances its utility in cross-coupling reactions, making it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C15H20BClO2 |
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Molecular Weight |
278.6 g/mol |
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BClO2/c1-11(12-8-6-7-9-13(12)17)10-16-18-14(2,3)15(4,5)19-16/h6-10H,1-5H3/b11-10+ |
InChI Key |
YUVAXHVXLQGLBS-ZHACJKMWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=CC=C2Cl |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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